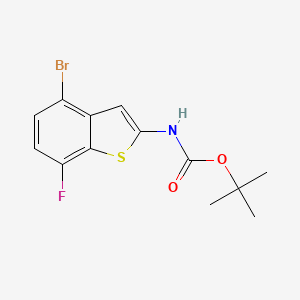

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate

CAS No.:

Cat. No.: VC18633708

Molecular Formula: C13H13BrFNO2S

Molecular Weight: 346.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13BrFNO2S |

|---|---|

| Molecular Weight | 346.22 g/mol |

| IUPAC Name | tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate |

| Standard InChI | InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17) |

| Standard InChI Key | PLBVRRYBJNVQHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (4-bromo-7-fluorobenzo[b]thiophen-2-yl)carbamate , reflects its benzothiophene backbone substituted at the 4-position with bromine, the 7-position with fluorine, and the 2-position with a Boc-protected amine. The SMILES notation clarifies the connectivity: a benzothiophene ring (sulfur at position 1, nitrogen at position 2) with bromine and fluorine on adjacent carbons.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 346.22 g/mol | |

| CAS Number | 2891599-59-8 | |

| Purity | ≥97% | |

| Storage Conditions | Room temperature, inert atmosphere |

Synthesis and Preparation

Reaction Pathway

The synthesis involves a two-step sequence:

-

Benzothiophene Core Formation: 4-Bromo-7-fluorobenzo[b]thiophen-2-amine is prepared via cyclization of appropriately substituted precursors.

-

Carbamate Protection: The amine reacts with tert-butyl chloroformate () in the presence of a base (e.g., triethylamine or DMAP) to install the Boc group .

Table 2: Typical Synthesis Conditions

| Parameter | Detail |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 60–75% |

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like hydrolysis of the Boc group . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves ≥97% purity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The Boc group serves as a temporary amine protector in multi-step syntheses. For example, deprotection with trifluoroacetic acid (TFA) yields 4-bromo-7-fluorobenzo[b]thiophen-2-amine, a precursor to kinase inhibitors . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups critical for drug discovery .

Materials Science

Benzothiophene derivatives are explored as electron-deficient units in organic semiconductors. The fluorine substituent enhances oxidative stability, while the bromine enables polymerization via Ullmann coupling .

| Parameter | Detail |

|---|---|

| PPE | Gloves, goggles, lab coat |

| First Aid Measures | Rinse mouth; seek medical attention if ingested |

| Storage | Keep container tightly closed in a dry, well-ventilated place |

Environmental Considerations

While ecotoxicity data are unavailable, brominated compounds generally require disposal via licensed hazardous waste facilities to prevent environmental release.

Comparative Analysis with Related Compounds

tert-Butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate

This analog (CAS 2649788-79-2) adds a cyano group at position 3, increasing electron-withdrawing effects and altering reactivity in nucleophilic substitutions . Its molecular weight (371.23 g/mol) and solubility differ significantly from the target compound .

Benzothiazole Derivatives

Replacing the benzothiophene with a benzothiazole core (e.g., CAS 2649788-82-7) shifts the electronic landscape, enhancing fluorescence properties useful in optoelectronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume